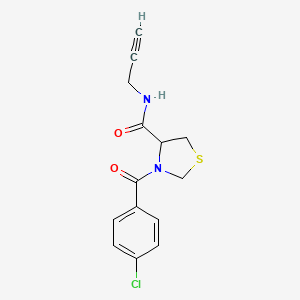![molecular formula C7H13N3O2Si B7572882 Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane](/img/structure/B7572882.png)
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, also known as TMSN, is a chemical compound that is widely used in scientific research applications. It is a silane-based reagent that is commonly used in organic synthesis reactions. TMSN is a colorless liquid that is highly reactive, and it is known for its ability to act as a nucleophile and a Lewis base.
Mechanism of Action
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane acts as a nucleophile and a Lewis base in organic synthesis reactions. It is highly reactive and can react with a variety of organic compounds, including carbonyl compounds and alkyl halides. The reaction mechanism involves the transfer of a trimethylsilyl group from Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane to the organic compound, which can lead to the formation of new bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is not used in drug development, and therefore, there are no known biochemical or physiological effects associated with its use. However, it is important to handle Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane with care, as it is highly reactive and can be dangerous if mishandled.
Advantages and Limitations for Lab Experiments
The main advantage of using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in laboratory experiments is its high reactivity and versatility. It can be used in a wide range of organic synthesis reactions, and it is relatively easy to handle and store. However, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also highly reactive and can be dangerous if not handled properly. It is important to use appropriate safety measures when working with Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane, including wearing protective clothing and working in a well-ventilated area.
Future Directions
There are several potential future directions for research involving Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane. One area of interest is the development of new synthetic methods using Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as a reagent. Researchers are also exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the preparation of new materials, including silane-modified surfaces and other nanomaterials. Additionally, there is interest in exploring the use of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane in the synthesis of new pharmaceuticals and bioactive compounds. Overall, Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a versatile and useful reagent that has the potential to play an important role in a variety of scientific research applications.
Synthesis Methods
The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane involves the reaction of trimethylsilyl chloride with 4-nitropyrazole in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane as the main product. The synthesis of Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is a straightforward process that can be carried out in a laboratory setting.
Scientific Research Applications
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is widely used in scientific research applications, particularly in organic synthesis reactions. It is commonly used as a reagent to introduce a trimethylsilyl group into organic molecules. This can be useful in a variety of applications, including the synthesis of pharmaceuticals and other bioactive compounds. Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane is also used in the preparation of silane-modified surfaces, which can be used in a variety of applications, including microelectronics and nanotechnology.
properties
IUPAC Name |
trimethyl-[(4-nitropyrazol-1-yl)methyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2Si/c1-13(2,3)6-9-5-7(4-8-9)10(11)12/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHHNDRVDFEGHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1C=C(C=N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-[(4-nitropyrazol-1-yl)methyl]silane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![(3S)-1-[4-fluoro-2-(trifluoromethylsulfonyl)phenyl]pyrrolidin-3-ol](/img/structure/B7572804.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)
![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)


![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)




![3-[2-[2-(1-Methylpyrrolidin-2-yl)pyrrolidin-1-yl]-2-oxoethyl]-1,3-thiazolidin-4-one](/img/structure/B7572881.png)
![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)
